molecular formula C10H12BrNO2 B1376865 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide CAS No. 1005346-97-3

2-(2-bromo-5-methoxyphenyl)-N-methylacetamide

Cat. No.: B1376865
CAS No.: 1005346-97-3
M. Wt: 258.11 g/mol
InChI Key: CSSDUGGOZLYHIF-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO2. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an acetamide group.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)-N-methylacetamide has several scientific research applications, including:

Preparation Methods

The synthesis of 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenylacetic acid, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with methylamine to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-(2-Bromo-5-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Nucleophiles (e.g., amines, thiols)
  • Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
  • Reducing agents (e.g., lithium aluminum hydride)

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups on the phenyl ring significantly affects its electronic properties, making it a valuable intermediate in various chemical reactions. These structural features allow it to participate in the formation of a wide range of drugs and materials with potential pharmacological and technological applications .

Comparison with Similar Compounds

2-(2-Bromo-5-methoxyphenyl)-N-methylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical transformations and applications.

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12-10(13)6-7-5-8(14-2)3-4-9(7)11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSDUGGOZLYHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267899
Record name 2-Bromo-5-methoxy-N-methylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005346-97-3
Record name 2-Bromo-5-methoxy-N-methylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005346-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-N-methylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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